

An In-depth Technical Guide to 3-Fluoro-4-iodopicolinonitrile

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Compound of Interest

Compound Name: **4-Iodopicolinonitrile**

Cat. No.: **B133930**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **3-fluoro-4-iodopicolinonitrile**. The information is tailored for professionals in chemical research and drug development, with a focus on presenting precise, quantitative data and detailed experimental procedures.

Molecular Structure and Properties

3-Fluoro-4-iodopicolinonitrile, also known as 3-fluoro-4-iodopyridine-2-carbonitrile, is a halogenated pyridine derivative.^{[1][2]} Its structure features a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 4-position, and a nitrile group at the 2-position.^{[1][2]} This arrangement of electron-withdrawing groups and halogens imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.^{[1][2]}

Below is a diagram representing the 2D molecular structure of **3-fluoro-4-iodopicolinonitrile**.

Caption: 2D structure of 3-fluoro-4-iodopicolinonitrile.

1.1. Chemical and Physical Data

While detailed experimental crystallographic data are not publicly available, key chemical identifiers and computed properties have been compiled from various chemical suppliers and databases.

Property	Value	Reference
CAS Number	669066-35-7	[3]
Molecular Formula	C ₆ H ₂ FIN ₂	[3]
Molecular Weight	248.00 g/mol	[3]
Synonym	3-Fluoro-4-iodopyridine-2-carbonitrile	[3]
SMILES	FC1=C(I)C=CN=C1C#N	[3]
Appearance	Brown solid	[4]

1.2. Computational Chemistry Data

The following table summarizes key computational descriptors for the molecule, providing insights into its potential behavior in biological and chemical systems.

Descriptor	Value	Reference
Topological Polar Surface Area (TPSA)	36.68 Å ²	[3]
LogP (Octanol-Water Partition Coefficient)	1.697	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	0	[3]

Although vendors mention the availability of spectroscopic data such as NMR, HPLC, and LC-MS, specific datasets are not found in the public domain.[\[1\]](#)[\[5\]](#)

Experimental Protocols: Synthesis

A general procedure for the synthesis of **3-fluoro-4-iodopicolinonitrile** from 2-cyano-3-fluoropyridine has been reported.[\[4\]](#) The process involves the formation of a lithium

diisopropylamide (LDA) base, followed by ortho-lithiation of the starting material and subsequent quenching with iodine.[4]

2.1. Detailed Synthesis Protocol[4]

- Step 1: Preparation of LDA Solution

- In a dry reaction flask under an inert atmosphere, dissolve diisopropylamine (2.80 mL, 19.66 mmol) in anhydrous tetrahydrofuran (THF, 201 mL).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (7.86 mL, 19.66 mmol) dropwise to the solution.
- Transfer the reaction mixture to an ice water bath and stir at 0 °C for 25 minutes.
- Cool the freshly prepared LDA solution back down to -78 °C.

- Step 2: Lithiation and Iodination

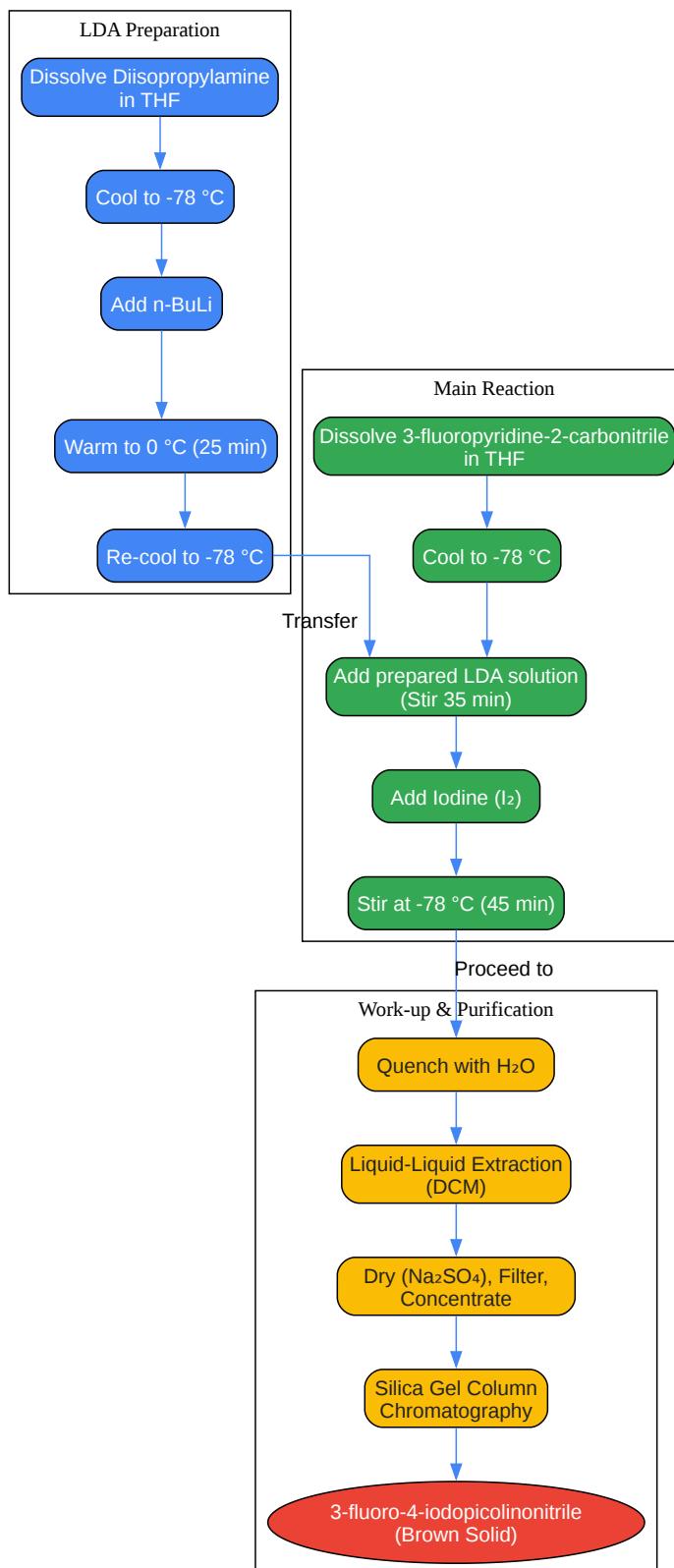
- In a separate dry reaction flask, dissolve 3-fluoropyridine-2-carbonitrile (1.5 g, 12.29 mmol) in anhydrous THF (50 mL) and cool the solution to -78 °C.
- Add the prepared LDA solution (1.0 eq) to the solution of 3-fluoropyridine-2-carbonitrile. The solution should turn a dark red color.
- Stir the reaction mixture at -78 °C for 35 minutes.
- Rapidly add iodine (3.43 g, 13.51 mmol).
- Continue stirring at -78 °C for an additional 45 minutes.

- Step 3: Work-up and Purification

- Quench the reaction by adding deionized water.
- Separate the organic and aqueous layers.
- Extract the aqueous phase twice with dichloromethane (2 x 50 mL).

- Combine the organic phases, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain a brown residue.
- Purify the crude product using silica gel column chromatography (e.g., using an ISCO automated system with a 0-20% ethyl acetate in hexane gradient) to afford 3-fluoro-4-iodo-pyridine-2-carbonitrile as a brown solid (yield: 55.2%).[\[4\]](#)

The following diagram illustrates the experimental workflow for the synthesis.

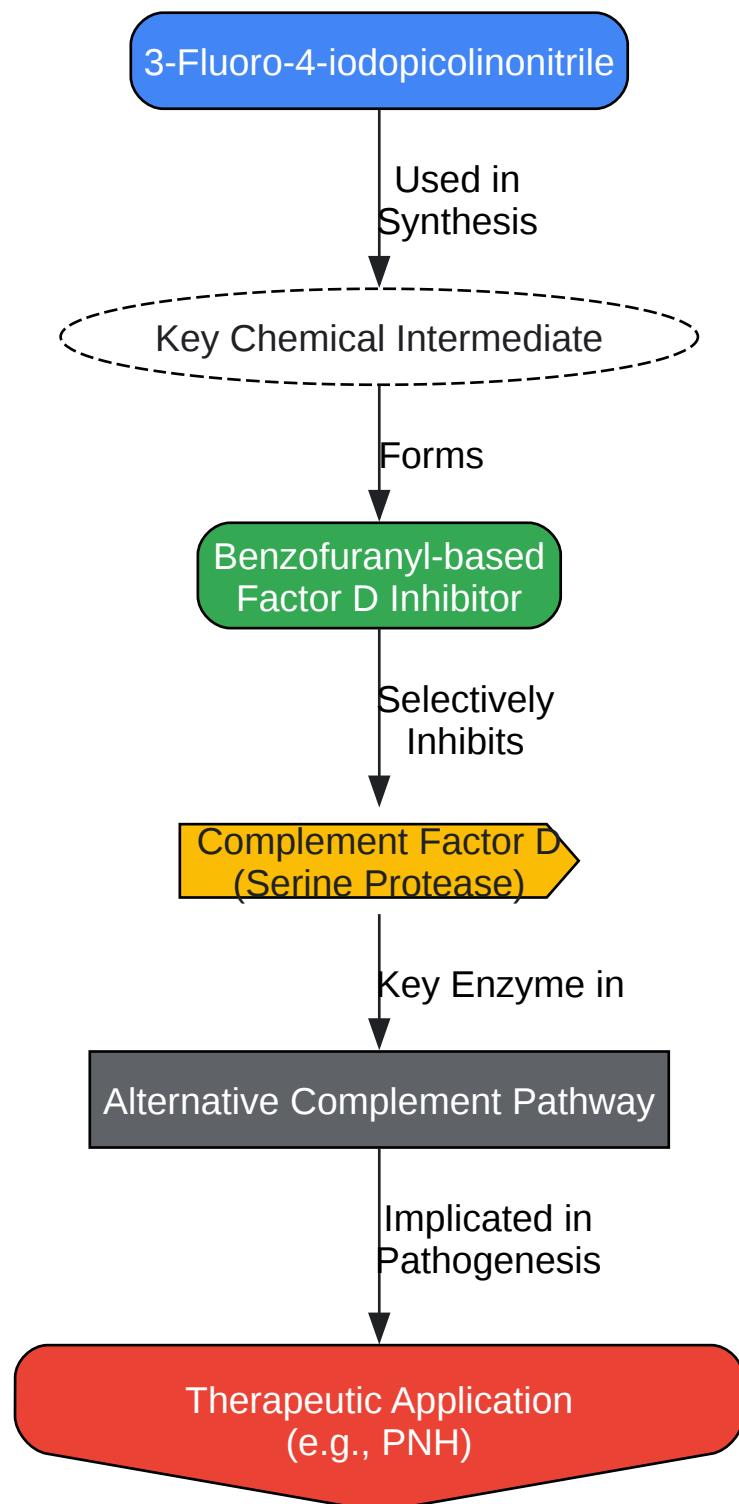
[Click to download full resolution via product page](#)**Caption: Workflow for the synthesis of 3-fluoro-4-iodopicolinonitrile.**

Reactivity and Applications in Drug Development

3-Fluoro-4-iodopicolinonitrile is a versatile building block in medicinal chemistry.^[1] The presence of both fluorine and iodine atoms, combined with the electron-withdrawing cyano group, makes the pyridine ring susceptible to nucleophilic substitution reactions.^{[1][2]}

A notable application of this compound is its use as a key intermediate in the synthesis of benzofuranyl oral inhibitors of complement factor D.^[4] Complement factor D is a serine protease that plays an essential role in the activation and amplification of the alternative pathway (AP) of the complement system.^[6] Selective inhibition of factor D is a therapeutic strategy for managing disorders associated with excessive complement activation, such as paroxysmal nocturnal hemoglobinuria (PNH).^{[7][8]}

The diagram below illustrates the logical relationship of 3-fluoro-4-iodopicolinonitrile as a precursor in the development of these targeted inhibitors.



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